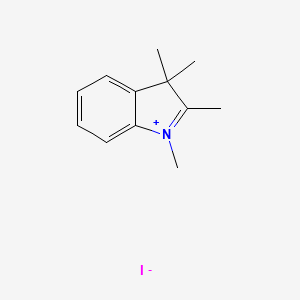

1,2,3,3-Tetramethyl-3H-indolium iodide

概要

説明

1,2,3,3-Tetramethyl-3H-indolium iodide is an organic compound with the chemical formula C12H16IN. It is a crystalline solid, typically appearing as white to pale yellow crystals . This compound is known for its applications in various chemical and biological fields, including its use as a derivatization reagent .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethyl-3H-indolium iodide can be synthesized by reacting 3-indolium iodide with a methylating agent, such as methyl iodide . The reaction is typically carried out in an appropriate solvent, and the desired product is obtained by adjusting the reaction conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions

1,2,3,3-Tetramethyl-3H-indolium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds.

科学的研究の応用

Analytical Chemistry

Derivatization Reagent for GC-MS:

1,2,3,3-Tetramethyl-3H-indolium iodide is employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the detection of cyanide. This method demonstrates high selectivity and sensitivity, allowing for accurate quantification in complex matrices such as beverages and biological samples. The derivatization process involves mixing the sample with sodium hydroxide and borax solution before adding the indolium iodide solution .

| Parameter | Value |

|---|---|

| Detection Limit | 4-11 μM |

| Linear Range | 0.15 to 15 μM |

| Sample Types | Water, green tea, orange juice, coffee |

Biological Applications

Fluorescent Imaging:

The compound has been utilized in the preparation of fluorophore-dapagliflozin dyads for fluorescent imaging in studies related to diabetic liver and kidney damage. This application highlights its potential in therapeutic imaging techniques that monitor disease progression and treatment efficacy .

Antifungal Properties:

Research indicates that derivatives of this compound may serve as building blocks for antifungal drugs. The structural properties of this compound facilitate the synthesis of various pharmacologically active molecules targeting fungal infections .

Industrial Applications

Organic Electronics:

The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties. These applications are crucial in developing flexible and efficient electronic devices .

Polymer Chemistry:

In polymer formulations, this compound enhances thermal stability and mechanical properties. This makes it valuable in manufacturing durable materials used in automotive and aerospace industries .

Case Study 1: Forensic Toxicology

A study demonstrated the effective use of this compound as a derivatization agent for detecting cyanide in forensic toxicology. The method was applied to various beverages with successful results in identifying cyanide concentrations accurately .

Case Study 2: Antifungal Development

Research focused on synthesizing N-alkylated linear heptamethine polyenes using this compound showed promising antifungal activity against several strains. The structural modifications facilitated by the indolium derivative were pivotal in enhancing efficacy against resistant fungal species .

作用機序

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indolium iodide involves its ability to act as a nucleophilic addition reagent. The detection mechanism in sensor molecules is based on the nucleophilic addition to the carbon of the C=N+ group in the indolium ring . This property makes it useful in various analytical and diagnostic applications.

類似化合物との比較

Similar Compounds

- 2,3,3-Trimethylindolenine

- 1,3,3-Trimethyl-2-methyleneindoline

- 1,1,2-Trimethylbenz[e]indole

- 2-Hydroxy-5-nitrobenzaldehyde

- 4-(Diphenylamino)benzaldehyde

- 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]

- Malonaldehyde bis(phenylimine) monohydrochloride

- Propargylamine

- 2-Methylbenzothiazole

- Malononitrile

Uniqueness

1,2,3,3-Tetramethyl-3H-indolium iodide is unique due to its specific structure, which allows it to act as an effective derivatization reagent without the need for a phase transfer catalyst . Its water solubility and ease of use further distinguish it from other similar compounds.

生物活性

1,2,3,3-Tetramethyl-3H-indolium iodide (TMI) is an organic compound with a variety of biological and chemical applications. This article reviews the biological activity of TMI, focusing on its mechanisms of action, applications in biomedical research, and relevant case studies.

This compound has the chemical formula C12H16IN and is typically encountered as white to pale yellow crystals. It can be synthesized through the methylation of 3-indolium iodide using methylating agents such as methyl iodide.

The biological activity of TMI is primarily attributed to its role as a derivatization reagent in analytical chemistry and its potential therapeutic applications. Its mechanisms include:

- Cyanide Detection : TMI acts as a selective derivatization reagent for cyanide ions in complex matrices. This property allows for the accurate quantification of cyanide in various samples including biological fluids and beverages .

- Fluorescent Imaging : TMI is used in the preparation of fluorescent probes for imaging intracellular cyanide in live cells. In experiments with HepG2 cells, TMI-based probes exhibited significant fluorescence changes upon interaction with cyanide, indicating its potential for biological monitoring .

1. Analytical Chemistry

TMI has been employed in gas chromatography-mass spectrometry (GC-MS) methods for the detection of cyanide. The high selectivity of TMI for cyanide has been validated through various studies demonstrating its effectiveness in different sample matrices .

2. Biomedical Research

TMI is also being explored for its therapeutic potential. For instance:

- Antifungal Properties : Research indicates that derivatives of TMI may exhibit antifungal activity, making it a candidate for developing new antifungal agents.

- Fluorescent Probes : TMI derivatives have been synthesized to create fluorescent probes that can track intracellular processes, particularly involving reactive species like cyanide .

Case Study 1: Cyanide Detection

A study developed a specific GC-MS method using TMI to detect cyanide in various beverages. The method involved derivatizing samples with TMI and demonstrated linearity in detection limits ranging from 4 to 11 μM across different matrices like green tea and coffee .

Case Study 2: Cell Imaging

In another study focusing on HepG2 cells, TMI-based fluorescent probes were utilized to visualize intracellular cyanide levels. The results showed that cells treated with TMI displayed distinct fluorescence patterns, which were quenched upon exposure to cyanide, confirming the probe's effectiveness .

Research Findings Summary

| Property | Details |

|---|---|

| Chemical Formula | C12H16IN |

| Appearance | White to pale yellow crystals |

| Synthesis Method | Methylation of 3-indolium iodide |

| Biological Applications | Cyanide detection, fluorescent imaging, potential antifungal activity |

| Detection Limits (GC-MS) | 4-11 μM in complex matrices |

| Cell Imaging Results | Significant fluorescence quenching upon cyanide exposure |

特性

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N.HI/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYIOKVZAATOEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883489 | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-63-3 | |

| Record name | 1,2,3,3-Tetramethyl-3H-indolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3-tetramethyl-3H-indolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,3,3-Tetramethyl-3H-indolium iodide interact with cyanide, and what are the downstream effects?

A1: this compound acts as a highly selective derivatization reagent for cyanide. [] This interaction allows for the accurate detection and quantification of cyanide in complex matrices like blood and beverages. [, ] While the exact mechanism remains under investigation, spectral analysis suggests a possible interaction with the indolium ring system. []

Q2: Can you provide information on the structural characterization of this compound, such as its molecular formula and weight? What about spectroscopic data?

A2: While the provided abstracts lack specific spectroscopic data, the molecular formula of this compound is C12H16IN and its molecular weight is 313.18 g/mol. Studies utilizing this compound often employ techniques like 1H NMR and 13C NMR for structural confirmation and reaction monitoring. [, ] Additionally, UV-Vis spectroscopy plays a crucial role in understanding the interactions of its derivatives, especially those designed as colorimetric probes. []

Q3: How does the structure of this compound relate to its activity in the context of colorimetric probes for reactive oxygen species?

A3: Derivatives of this compound, specifically hemicyanine derivatives containing an electron-rich double bond, have shown promise as colorimetric probes for reactive oxygen species (ROS), particularly peroxynitrite. [] The conjugated system within these derivatives undergoes oxidative cleavage upon reaction with peroxynitrite, resulting in a detectable color change. [] This highlights how structural modifications of the parent compound can tune its reactivity and enable the development of sensitive and selective probes for specific analytes.

Q4: Are there any known applications of this compound in organic synthesis, specifically focusing on its role as a catalyst or promoter?

A4: Yes, this compound serves as a starting material in various organic reactions. For instance, it enables the synthesis of novel fused four-ring quinoxaline fluorophores via an iodine-promoted domino oxidative cyclization. [] This reaction proceeds through a cascade of iodination, oxidation, annulation, and rearrangement, showcasing the compound's versatility in constructing complex molecular architectures. [] Additionally, it plays a crucial role in synthesizing indolin-2-ones through an iodine-promoted oxidative reaction, highlighting its utility in generating valuable heterocyclic compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。